molecular formula C7H10OS2 B1600151 3-(Ethyldithio)-2-methylfuran CAS No. 61197-07-7

3-(Ethyldithio)-2-methylfuran

Cat. No.: B1600151
CAS No.: 61197-07-7
M. Wt: 174.3 g/mol
InChI Key: ZPINLCXQMSVOQT-UHFFFAOYSA-N
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Description

3-(Ethyldithio)-2-methylfuran is an organic compound characterized by a furan ring substituted with an ethyldithio group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyldithio)-2-methylfuran typically involves the introduction of the ethyldithio group to a furan ring. One common method is the reaction of 2-methylfuran with ethyl disulfide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyldithio)-2-methylfuran can undergo various chemical reactions, including:

    Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethyldithio group, yielding 2-methylfuran.

    Substitution: The ethyldithio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Methylfuran.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

3-(Ethyldithio)-2-methylfuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Ethyldithio)-2-methylfuran involves its interaction with various molecular targets. The ethyldithio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The furan ring provides a stable framework that can interact with enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: Lacks the ethyldithio group, making it less reactive in certain chemical reactions.

    3-(Methylthio)-2-methylfuran: Similar structure but with a methylthio group instead of an ethyldithio group, resulting in different reactivity and properties.

    3-(Ethylthio)-2-methylfuran: Similar structure but with an ethylthio group, which may have different steric and electronic effects compared to the ethyldithio group.

Uniqueness

3-(Ethyldithio)-2-methylfuran is unique due to the presence of the ethyldithio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the ethyldithio functionality is required.

Properties

IUPAC Name

3-(ethyldisulfanyl)-2-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS2/c1-3-9-10-7-4-5-8-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPINLCXQMSVOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210093
Record name 3-(Ethyldithio)-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61197-07-7
Record name 3-(Ethyldithio)-2-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61197-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethyldithio)-2-methylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethyldithio)-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethyldithio)-2-methylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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